An In-Depth Technical Guide to the Chemical Composition and Elemental Analysis of Inconel 738
An In-Depth Technical Guide to the Chemical Composition and Elemental Analysis of Inconel 738
For Researchers, Scientists, and Drug Development Professionals
Inconel 738 is a nickel-based superalloy renowned for its exceptional high-temperature strength, creep resistance, and resistance to hot corrosion, making it a critical material in the aerospace and power generation industries. This technical guide provides a detailed overview of its chemical composition and the methodologies for its elemental analysis.
Chemical Composition of Inconel 738
Inconel 738 is a precipitation-hardenable nickel-based superalloy.[1] Its carefully controlled composition is designed to provide superior mechanical properties at elevated temperatures.[2][3] The alloy is also available in a low-carbon variant, Inconel 738LC, which offers improved weldability. The nominal chemical compositions of both variants are presented below.
Table 1: Nominal Chemical Composition of Inconel 738 and Inconel 738LC (% by weight)
| Element | Inconel 738 | Inconel 738LC |
| Nickel (Ni) | Balance | Balance |
| Chromium (Cr) | 15.70 - 16.30 | 15.70 - 16.30 |
| Cobalt (Co) | 8.00 - 9.00 | 8.00 - 9.00 |
| Molybdenum (Mo) | 1.50 - 2.00 | 1.50 - 2.00 |
| Tungsten (W) | 2.40 - 2.80 | 2.40 - 2.80 |
| Tantalum (Ta) | 1.50 - 2.00 | 1.50 - 2.00 |
| Niobium (Nb) | 0.60 - 1.10 | 0.60 - 1.10 |
| Aluminum (Al) | 3.20 - 3.70 | 3.20 - 3.70 |
| Titanium (Ti) | 3.20 - 3.70 | 3.20 - 3.70 |
| Carbon (C) | 0.15 - 0.20 | 0.09 - 0.13 |
| Boron (B) | 0.005 - 0.015 | 0.005 - 0.015 |
| Zirconium (Zr) | 0.05 - 0.15 | 0.03 - 0.08 |
| Iron (Fe) | 0.50 max | 0.50 max |
| Manganese (Mn) | 0.20 max | 0.20 max |
| Silicon (Si) | 0.30 max | 0.30 max |
| Sulfur (S) | 0.015 max | 0.015 max |
Note: Composition ranges can vary slightly between different specifications and manufacturers.
Role of Key Alloying Elements
The exceptional properties of Inconel 738 are a direct result of its complex multi-element composition. The interplay between these elements is crucial for its performance.
Caption: Relationship between key alloying elements and their contribution to the properties of Inconel 738.
Experimental Protocols for Elemental Analysis
The accurate determination of the chemical composition of Inconel 738 is critical for quality control and to ensure the material meets its performance specifications. Standardized methods are employed for this purpose, with ASTM E1473 being a key reference for the chemical analysis of nickel-cobalt and high-temperature alloys.[2][4]
A general workflow for the elemental analysis of an Inconel 738 sample is outlined below.
Caption: A generalized workflow for the elemental analysis of Inconel 738.
3.1. Spark Optical Emission Spectrometry (Spark-OES)
Spark-OES is a widely used technique for the rapid and accurate determination of the bulk elemental composition of metallic alloys.
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Principle: A high-voltage spark is applied between the sample surface and an electrode in an argon atmosphere. The spark ablates, atomizes, and excites atoms from the sample, causing them to emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element.
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Methodology (based on ASTM E3047):
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Sample Preparation: A flat, clean surface is prepared on the sample by grinding or milling.
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Analysis: The prepared sample is placed on the spectrometer's sample stand, and the analysis is initiated. The instrument automatically performs a series of spark discharges and measures the light intensities at the specified wavelengths.
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Calibration: The instrument is calibrated using certified reference materials (CRMs) of similar nickel-based superalloys to create calibration curves that correlate intensity to concentration.
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Quantification: The concentrations of the elements in the sample are determined from the measured intensities using the established calibration curves.
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3.2. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) / Optical Emission Spectrometry (ICP-OES)
ICP-MS and ICP-OES are powerful techniques for the accurate determination of a wide range of elements, including trace and ultra-trace elements. ICP-OES is often used for major and minor elements, while ICP-MS is preferred for trace elements due to its higher sensitivity.
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Principle: A liquid sample is introduced into a high-temperature argon plasma (ICP), which desolvates, atomizes, and ionizes the sample. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, which is measured. In ICP-MS, the ions are extracted from the plasma and separated by their mass-to-charge ratio in a mass spectrometer.
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Methodology (based on ASTM E2594 for ICP-OES):
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Sample Preparation: A representative portion of the Inconel 738 sample is accurately weighed and dissolved in a mixture of appropriate acids (e.g., nitric acid, hydrochloric acid). The solution is then diluted to a precise volume.
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Instrument Calibration: The instrument is calibrated using a series of multi-element standard solutions of known concentrations.
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Analysis: The prepared sample solution is introduced into the plasma, and the emission (ICP-OES) or ion signals (ICP-MS) are measured.
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Quantification: The concentration of each element in the solution is determined from the calibration curves. The final concentration in the original solid sample is calculated based on the initial sample weight and dilution factor.
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3.3. X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive analytical technique used for elemental analysis. It is often used for rapid material identification and screening.
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Principle: The sample is irradiated with a primary X-ray beam, causing the ejection of inner-shell electrons from atoms in the sample. Electrons from higher energy shells then fill these vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of each element. The intensity of these fluorescent X-rays is related to the element's concentration.
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Methodology:
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Sample Preparation: For solid samples, a clean, flat surface is typically required. The material can also be analyzed in powder form.
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Analysis: The sample is placed in the XRF spectrometer and irradiated. The detector measures the energy and intensity of the emitted fluorescent X-rays.
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Quantification: The elemental concentrations are calculated using either calibration curves established with reference materials or fundamental parameters (FP) software that models the physics of X-ray emission and absorption.
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